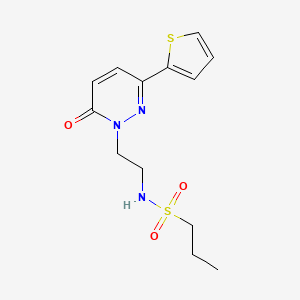

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide

Description

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide is a sulfonamide derivative featuring a pyridazinone core substituted with a thiophen-2-yl group at position 3. The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) is linked via an ethyl group to a propane-1-sulfonamide moiety. The thiophene ring may enhance lipophilicity or act as a bioisostere for aromatic systems, influencing target binding .

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S2/c1-2-10-21(18,19)14-7-8-16-13(17)6-5-11(15-16)12-4-3-9-20-12/h3-6,9,14H,2,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRQUKAGSRJEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the pyridazinone core may produce dihydropyridazinones.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide possess antimicrobial properties. For instance, studies have shown that derivatives of pyridazine exhibit significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Recent investigations into the anticancer effects of pyridazine derivatives have revealed promising results. The compound has been shown to inhibit cancer cell proliferation in vitro, particularly against lung and breast cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide has been evaluated for its potential as an enzyme inhibitor. It has demonstrated inhibitory effects on specific kinases involved in cancer signaling pathways, suggesting its utility in targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyridazine derivatives, including N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide, against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, highlighting its potential as an alternative treatment option .

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, researchers tested the effects of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide on various cancer cell lines. The compound was found to induce apoptosis in MCF7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating effective dose ranges for therapeutic applications .

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide would depend on its specific biological target. Generally, sulfonamide derivatives are known to inhibit enzymes by mimicking the structure of natural substrates. The pyridazinone core may interact with various molecular targets, such as receptors or enzymes, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound: Pyridazinone (six-membered, two adjacent N atoms) with thiophen-2-yl at position 3.

- Compound : Pyrazolyl-pyridinyl (five-membered pyrazole fused to pyridine). Sulfonamide is attached to a benzene ring, linked to pyrimidine .

- Compounds : Tetrahydronaphthalen or naphthalen backbones with thiophen-2-yl ethylamine/oxide substituents .

- Compounds: Propanolamine or naphthalenol derivatives with thiophen-2-yl and methylamino groups .

Key Differences :

- Pyridazinone’s larger ring and dual nitrogen sites may enhance hydrogen bonding compared to pyrazole or pyridine.

- Thiophene’s electron-rich nature contrasts with pyridine’s electron-deficient aromaticity, affecting electronic interactions.

Sulfonamide and Substituent Analysis

- Target Compound: Propane-1-sulfonamide linked via ethyl group to pyridazinone. The sulfonamide group increases acidity (pKa ~1-2) and solubility in polar solvents.

- Compound : Benzenesulfonamide attached to a pyrazolyl-pyridinyl system. The aryl sulfonamide may reduce solubility compared to the target’s aliphatic sulfonamide .

- Compounds: Methylamino and hydroxyl groups dominate, lacking sulfonamide functionality. These groups may reduce metabolic stability compared to sulfonamides .

Thiophene Moieties

- All compounds in and and the target feature thiophen-2-yl groups. This moiety is often used to mimic phenyl rings while introducing sulfur-mediated interactions (e.g., van der Waals, π-stacking). Its presence in diverse scaffolds highlights its versatility in drug design .

Data Table: Structural and Functional Comparison

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide is a synthetic organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide is , with a molecular weight of approximately 447.5 g/mol. The compound features a pyridazine ring fused with a thiophene moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H21N5O3S |

| Molecular Weight | 447.5 g/mol |

| Structure | Pyridazine-Thiophene hybrid |

The mechanism of action for N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide is believed to involve the inhibition of specific enzymes by mimicking natural substrates. The sulfonamide group is known to interfere with bacterial folic acid synthesis, while the pyridazinone core may engage in interactions with various receptors or enzymes through hydrogen bonding and hydrophobic interactions .

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A2058 (melanoma). The IC50 values reported for these cell lines are indicative of its potency:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 13.3 |

| A2058 | 0.58 |

These findings suggest that N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide may act through apoptosis induction mechanisms, leading to cell death in cancerous cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, preliminary studies have indicated that this compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological efficacy of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propane-1-sulfonamide:

- In Vitro Studies : Various assays have confirmed its cytotoxic effects against different cancer cell lines, highlighting its potential as a lead compound for drug development.

- Mechanistic Studies : Research has focused on elucidating the specific pathways affected by this compound, particularly its role in inhibiting key signaling molecules involved in cell survival and proliferation.

- Comparative Analysis : Studies comparing this compound with other known sulfonamides have shown enhanced activity profiles, suggesting that structural modifications contribute positively to its bioactivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyridazinyl-thiophene core in this compound?

- Methodological Answer : The pyridazinyl-thiophene core can be synthesized via Suzuki-Miyaura cross-coupling reactions between halogenated pyridazinone derivatives and thiophene boronic acids. Post-synthetic modifications, such as alkylation of the sulfonamide group, should be performed under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution) is recommended to isolate intermediates . Characterization via /-NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. Which analytical techniques are most reliable for validating the purity and identity of this compound?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is optimal for purity assessment, with UV detection at 254 nm. For structural confirmation, use -NMR (DMSO-d, 500 MHz) to resolve aromatic protons and sulfonamide NH signals. IR spectroscopy can confirm carbonyl (C=O) and sulfonamide (S=O) functional groups. Mass spectrometry (ESI+) should match the theoretical molecular ion .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Methodological Answer : Solubility can be enhanced using co-solvents like DMSO (≤1% v/v) or surfactants such as Tween-80. For pH-dependent solubility, prepare stock solutions in 0.1 M NaOH or HCl and dilute into assay buffers. Dynamic light scattering (DLS) can monitor colloidal stability .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals and detect tautomeric equilibria (e.g., keto-enol tautomerism in the pyridazinone ring). Computational modeling (DFT at the B3LYP/6-31G* level) can predict chemical shifts and validate assignments . If residual solvents or impurities are suspected, employ GC-MS headspace analysis .

Q. What computational approaches are suitable for predicting target interactions and binding affinities?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of homologous targets (e.g., kinases or sulfonamide-binding enzymes). Molecular dynamics simulations (GROMACS, 100 ns) assess binding stability. Free-energy perturbation (FEP) calculations refine affinity predictions. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer : Synthesize analogs with modifications to the thiophene ring (e.g., halogenation) or sulfonamide substituents. Test in enzyme inhibition assays (IC determination) and compare with computational docking poses. Use QSAR models (e.g., CoMFA) to correlate electronic/steric parameters with activity .

Q. What strategies mitigate instability during long-term storage?

- Methodological Answer : Lyophilize the compound under vacuum and store at -20°C in amber vials under argon. Monitor degradation via accelerated stability studies (40°C/75% RH, 6 months) with periodic HPLC analysis. Add antioxidants (e.g., BHT) if oxidation is observed .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to minimize off-target effects?

- Methodological Answer : Use a logarithmic concentration range (1 nM–100 μM) with triplicate measurements. Include positive/negative controls (e.g., known inhibitors/DMSO). Counter-screen against related targets (e.g., other sulfonamide-binding proteins) to assess selectivity. Data normalization to baseline (ΔF/F) reduces plate-to-plate variability .

Q. What statistical methods are appropriate for analyzing heterogeneous assay data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.